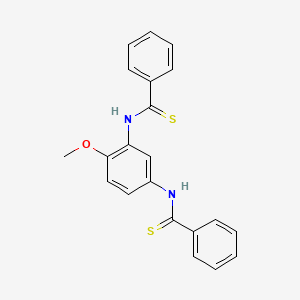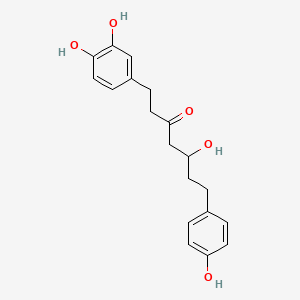
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one is a chemical compound belonging to the class of diarylheptanoids. This compound is known for its presence in various natural sources, including plants like Curcuma kwangsiensis and Alnus japonica . It has garnered attention due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one typically involves the condensation of appropriate phenolic compounds followed by selective hydroxylation. The reaction conditions often include the use of catalysts and controlled temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted phenolic derivatives. These products have distinct chemical and biological properties .
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one has several scientific research applications:
Chemistry: It is used as a model compound for studying diarylheptanoids and their chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Neuroprotective Effects: It inhibits glutamate-induced oxidative stress in neuronal cells, protecting against neurodegeneration.
Anti-inflammatory Effects: The compound inhibits nitric oxide production in macrophage cells, reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: Another diarylheptanoid with well-known antioxidant and anti-inflammatory properties.
Gingerol: Found in ginger, it shares similar chemical structures and biological activities.
Bisdemethoxycurcumin: A derivative of curcumin with enhanced stability and bioavailability.
Uniqueness
Propriétés
Numéro CAS |
105955-05-3 |
|---|---|
Formule moléculaire |
C19H22O5 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16,20-21,23-24H,3-4,8-9,12H2 |
Clé InChI |
BKHDOBRYLMZANE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




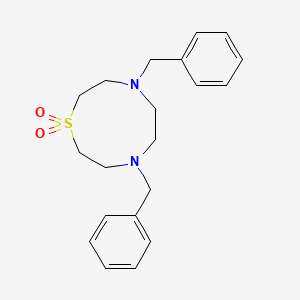

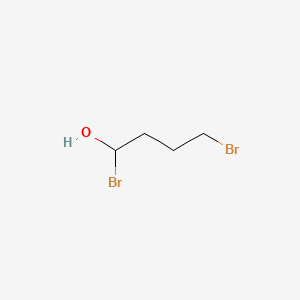

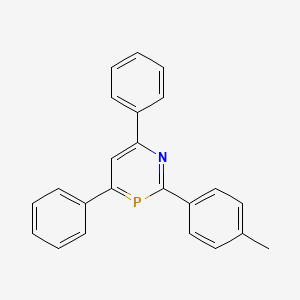
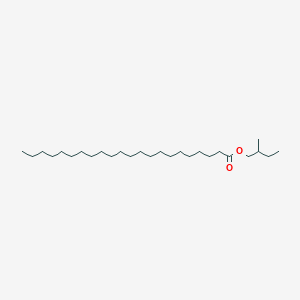
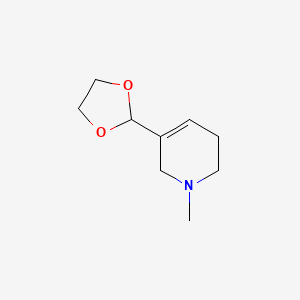

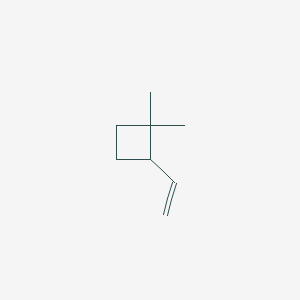
![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)

